![molecular formula C18H27NO7 B5221655 4-[(cycloheptylamino)methyl]-2,6-dimethoxyphenol ethanedioate (salt)](/img/structure/B5221655.png)
4-[(cycloheptylamino)methyl]-2,6-dimethoxyphenol ethanedioate (salt)
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Overview
Description
4-[(cycloheptylamino)methyl]-2,6-dimethoxyphenol ethanedioate (salt) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as AH-7921 and has been classified as a synthetic opioid. However, it is important to note that this compound is not approved for human consumption and its usage is strictly limited to scientific research.
Mechanism of Action
The exact mechanism of action of AH-7921 is not fully understood. However, it is believed to bind to the mu-opioid receptor in the brain, which is responsible for mediating the effects of opioids.
Biochemical and physiological effects:
AH-7921 has been shown to produce analgesic effects in animal models. It has also been shown to produce respiratory depression, which is a common side effect of opioids. Additionally, AH-7921 has been shown to produce sedative effects and can lead to addiction with repeated use.
Advantages and Limitations for Lab Experiments
AH-7921 has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. Additionally, it has been extensively studied, which means that there is a large body of literature on its properties and potential applications. However, the use of AH-7921 in lab experiments is limited by its potential for addiction and its potential for producing respiratory depression.
Future Directions
There are several potential future directions for research on AH-7921. One potential area of research is in the development of new analgesics that are less addictive than traditional opioids. Additionally, AH-7921 could be further studied for its potential use in the treatment of opioid addiction. Finally, research could be conducted to better understand the mechanism of action of AH-7921 and to identify potential new targets for drug development.
Synthesis Methods
The synthesis of AH-7921 involves the reaction of 4-hydroxy-2,6-dimethoxybenzaldehyde with cycloheptylamine in the presence of a reducing agent. The resulting product is then treated with ethanedioic acid to form the salt form of the compound. The synthesis of AH-7921 is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
AH-7921 has been extensively studied for its potential applications in scientific research. It has been shown to have analgesic properties and has been tested as a potential alternative to traditional opioid painkillers. Additionally, AH-7921 has been studied for its potential use in the treatment of opioid addiction.
properties
IUPAC Name |
4-[(cycloheptylamino)methyl]-2,6-dimethoxyphenol;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3.C2H2O4/c1-19-14-9-12(10-15(20-2)16(14)18)11-17-13-7-5-3-4-6-8-13;3-1(4)2(5)6/h9-10,13,17-18H,3-8,11H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMPQEDBNVBLGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CNC2CCCCCC2.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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